Cas no 54779-69-0 (2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride)

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethanol hydrochloride is a synthetic organic compound featuring a trifluoromethylphenyl moiety and an ethanolamine backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the aminoethanol segment allows for further functionalization. This compound is of interest in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors. Its well-defined structure and purity ensure reproducibility in experimental settings.
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride structure
54779-69-0 structure
Product name:2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride
CAS No:54779-69-0
MF:C12H17ClF3NO
MW:283.717693090439
CID:4456692
PubChem ID:71748811

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride
    • rac Hydroxyethyl Norfenfluramine Hydrochloride
    • (+/-)-2-[[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethanol Hydrochloride
    • N-(2-Hydroxyethyl)norfenfluramine Hydrochloride
    • S 422-1
    • SE 422
    • 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol:hydrochloride
    • 54779-69-0
    • DTXSID10857709
    • 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethan-1-ol--hydrogen chloride (1/1)
    • 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride
    • Inchi: InChI=1S/C12H16F3NO.ClH/c1-9(16-5-6-17)7-10-3-2-4-11(8-10)12(13,14)15;/h2-4,8-9,16-17H,5-7H2,1H3;1H
    • InChI Key: YPKCUTWJTVISRH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 283.09500
  • Monoisotopic Mass: 283.0950763Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26000
  • LogP: 3.41120

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AN HUI ZE SHENG Technology Co., Ltd.
H825265-100mg
2-((1-(3-(trifluoromethyl)phenyl)propan-2-yl)amino)ethan-1-olhydrochloride
54779-69-0
100mg
¥1540.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
H825265-1g
2-((1-(3-(trifluoromethyl)phenyl)propan-2-yl)amino)ethan-1-olhydrochloride
54779-69-0
1g
¥12320.00 2023-09-15

Additional information on 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride

Recent Advances in the Study of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride (CAS: 54779-69-0)

The compound 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride (CAS: 54779-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethylphenyl and ethanolamine moieties, exhibits promising pharmacological properties, particularly in the modulation of adrenergic receptors. Recent studies have focused on its potential therapeutic applications, mechanism of action, and synthetic pathways, making it a compound of high interest for drug development.

One of the key areas of research has been the compound's interaction with beta-adrenergic receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 54779-69-0 acts as a selective beta-2 adrenergic receptor agonist, with potential applications in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The study highlighted its high affinity for the beta-2 receptor, coupled with minimal off-target effects, which could translate into a favorable safety profile in clinical settings.

In addition to its receptor-binding properties, recent investigations have explored the synthetic optimization of 54779-69-0. A team of researchers from the University of Cambridge reported a novel, scalable synthesis route in Organic Process Research & Development, which significantly improves yield and reduces production costs. This advancement is critical for the compound's potential commercialization and large-scale manufacturing, addressing previous challenges related to its complex stereochemistry.

Another noteworthy development is the exploration of 54779-69-0's anti-inflammatory effects. A preclinical study published in European Journal of Pharmacology in early 2024 revealed that the compound exhibits potent anti-inflammatory activity in murine models of acute lung injury. The researchers attributed this effect to its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a dual-action therapeutic agent for inflammatory respiratory conditions.

Despite these promising findings, challenges remain in the clinical translation of 54779-69-0. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to enhance its stability. Additionally, while toxicity profiles in animal models have been favorable, comprehensive safety assessments in humans are still pending.

In conclusion, 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol,hydrochloride (CAS: 54779-69-0) represents a compelling candidate for further drug development, with demonstrated efficacy in modulating adrenergic receptors and mitigating inflammation. Ongoing research aims to address its pharmacokinetic limitations and validate its therapeutic potential in human trials, paving the way for its eventual clinical application.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd